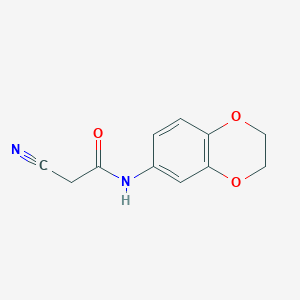

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic acetamide derivative featuring a 1,4-benzodioxin scaffold. The core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a cyanoacetamide group (-NH-C(=O)-CH₂-CN) attached at the 6-position. This compound is part of a broader class of benzodioxin-based acetamides studied for their diverse pharmacological properties, including antibacterial, anti-diabetic, and enzyme inhibitory activities .

Propriétés

IUPAC Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUPHDDIYRMACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyanoacetic acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium carbonate in an aqueous medium . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Applications De Recherche Scientifique

2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as an antibacterial agent and enzyme inhibitor.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Key Structural Features :

- 1,4-Benzodioxin ring : Enhances metabolic stability and influences hydrophobic interactions with biological targets .

- Acetamide linkage : Facilitates hydrogen bonding, critical for target recognition .

For example, 2,3-dihydro-1,4-benzodioxin-6-amine is often reacted with electrophilic reagents (e.g., bromoacetyl bromide, sulfonyl chlorides) to form intermediates, followed by further functionalization .

Biological Relevance: Limited data are available for the cyano variant, but structurally related compounds exhibit:

- Antibacterial activity : Against Gram-positive and Gram-negative strains (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives) .

Comparison with Similar Compounds

The following table compares 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with structurally or functionally related acetamides:

Key Research Findings and Structure-Activity Relationships (SAR)

For example, chloro derivatives exhibit higher environmental persistence and cellular reactivity . Sulfur-containing groups (e.g., sulfonyl, sulfanyl): Improve antibacterial efficacy by disrupting bacterial membrane integrity or enzyme function .

Antibacterial vs. Anti-Diabetic Activity: Oxadiazole-sulfanyl derivatives: Prioritize antibacterial applications due to their potent activity against Staphylococcus aureus and Escherichia coli .

Cytotoxicity Profile :

- Most benzodioxin acetamides show low hemolytic activity (<20%), indicating favorable safety profiles for therapeutic development .

Q & A

Q. How does this compound align with pharmacophore models for enzyme inhibitors in drug discovery?

- Answer : The benzodioxin moiety provides lipophilicity and planar geometry for π-stacking, while the cyanoacetamide acts as a hydrogen bond acceptor. Pharmacophore mapping (MOE or Phase) identifies key features against targets like α-glucosidase or acetylcholinesterase, as seen in ’s derivatives .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the cyano group .

- Characterization : Combine multiple spectroscopic methods (IR, NMR, MS) for unambiguous confirmation .

- Data Analysis : Use software like R or Python for statistical modeling of experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.